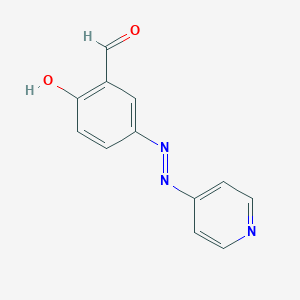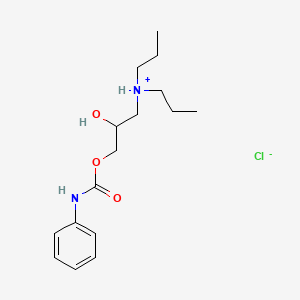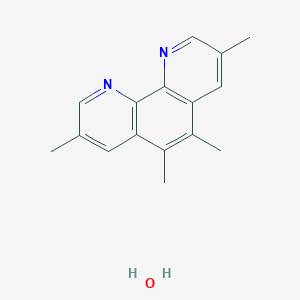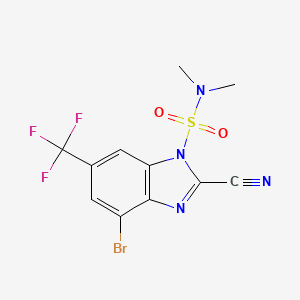
4-Bromo-2-cyano-n,n-dimethyl-6-(trifluoromethyl)-1h-benzimidazole-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)- typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives, which undergo sulfonation, bromination, and cyanation reactions. The reaction conditions may vary, but common reagents include sulfuric acid for sulfonation, bromine or N-bromosuccinimide for bromination, and cyanogen bromide for cyanation. The trifluoromethyl group is usually introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)- involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. The presence of the bromine, cyano, and trifluoromethyl groups enhances the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
Similar Compounds
1H-BENZIMIDAZOLE-1-SULFONAMIDE: Lacks the bromine, cyano, and trifluoromethyl groups, resulting in different chemical and biological properties.
4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)-BENZIMIDAZOLE: Similar structure but without the sulfonamide group.
1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-6-(TRIFLUOROMETHYL)-: Similar but lacks the N,N-dimethyl group.
Uniqueness
1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
113170-74-4 |
|---|---|
Molecular Formula |
C11H8BrF3N4O2S |
Molecular Weight |
397.17 g/mol |
IUPAC Name |
4-bromo-2-cyano-N,N-dimethyl-6-(trifluoromethyl)benzimidazole-1-sulfonamide |
InChI |
InChI=1S/C11H8BrF3N4O2S/c1-18(2)22(20,21)19-8-4-6(11(13,14)15)3-7(12)10(8)17-9(19)5-16/h3-4H,1-2H3 |
InChI Key |
NUXCNUDGXUKOBN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1C2=C(C(=CC(=C2)C(F)(F)F)Br)N=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


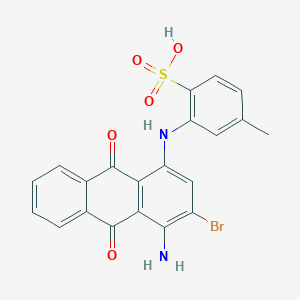
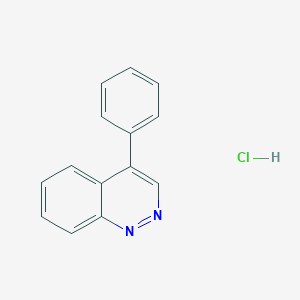
![4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid](/img/structure/B13753414.png)
![Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-](/img/structure/B13753415.png)
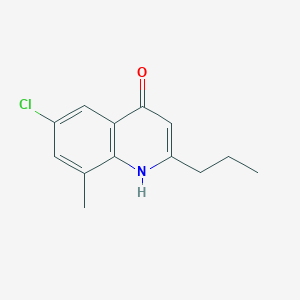
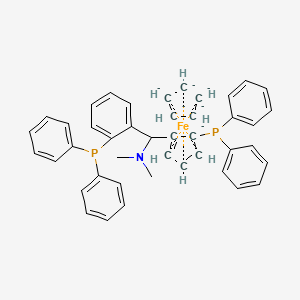
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride](/img/structure/B13753439.png)


![tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate](/img/structure/B13753452.png)
